molecular formula C17H15N3O2 B186900 3,4,9,10-Tetrahydro-10-(2-hydroxyphenyl)pyrrolo(3,4-b)(1,5)benzodiazepin-1(2H)-one CAS No. 137987-40-7

3,4,9,10-Tetrahydro-10-(2-hydroxyphenyl)pyrrolo(3,4-b)(1,5)benzodiazepin-1(2H)-one

Cat. No. B186900
M. Wt: 293.32 g/mol
InChI Key: VVYXODYYBJFRRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4,9,10-Tetrahydro-10-(2-hydroxyphenyl)pyrrolo(3,4-b)(1,5)benzodiazepin-1(2H)-one, commonly known as THPBD, is a heterocyclic compound with potential therapeutic applications. THPBD has been synthesized and studied for its unique biochemical and physiological effects.

Mechanism Of Action

The exact mechanism of action of THPBD is not fully understood. However, it is believed that THPBD exerts its effects by binding to DNA and altering gene expression. THPBD has been shown to bind to the minor groove of DNA and form stable complexes, which can lead to changes in gene expression.

Biochemical And Physiological Effects

THPBD has been shown to have various biochemical and physiological effects. In cancer cells, THPBD has been shown to induce apoptosis by activating caspase-3 and caspase-9 pathways. THPBD has also been shown to inhibit angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF). In neurological disorders, THPBD has been shown to reduce oxidative stress and inflammation by increasing the expression of antioxidant enzymes and reducing the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

THPBD has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. THPBD is also relatively non-toxic, which makes it suitable for in vitro and in vivo experiments. However, THPBD has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. THPBD also has limited bioavailability, which can limit its potential therapeutic applications.

Future Directions

There are several future directions for THPBD research. In cancer research, THPBD could be further studied for its potential to inhibit metastasis and enhance the efficacy of chemotherapy. In neurological disorders, THPBD could be studied for its potential to improve cognitive function and reduce neuroinflammation. Additionally, new synthesis methods could be developed to improve the yield and purity of THPBD. Finally, THPBD could be modified to improve its bioavailability and pharmacokinetic properties, which could enhance its therapeutic potential.
Conclusion:
In conclusion, THPBD is a heterocyclic compound with potential therapeutic applications in cancer research and neurological disorders. THPBD has been synthesized and studied for its unique biochemical and physiological effects. THPBD has several advantages for lab experiments, but also has some limitations. There are several future directions for THPBD research, which could enhance its potential therapeutic applications.

Synthesis Methods

The synthesis of THPBD involves a multi-step process that includes the reaction of 2-aminobenzophenone with ethyl acetoacetate, followed by cyclization, reduction, and oxidation. The final product is THPBD, which has been characterized using various spectroscopic techniques.

Scientific Research Applications

THPBD has been studied for its potential therapeutic applications in various fields, including cancer research and neurological disorders. In cancer research, THPBD has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurological disorders, THPBD has been studied for its potential to act as a neuroprotective agent by reducing oxidative stress and inflammation.

properties

CAS RN

137987-40-7

Product Name

3,4,9,10-Tetrahydro-10-(2-hydroxyphenyl)pyrrolo(3,4-b)(1,5)benzodiazepin-1(2H)-one

Molecular Formula

C17H15N3O2

Molecular Weight

293.32 g/mol

IUPAC Name

4-(2-hydroxyphenyl)-2,4,5,10-tetrahydro-1H-pyrrolo[3,4-c][1,5]benzodiazepin-3-one

InChI

InChI=1S/C17H15N3O2/c21-14-8-4-1-5-10(14)16-15-13(9-18-17(15)22)19-11-6-2-3-7-12(11)20-16/h1-8,16,19-21H,9H2,(H,18,22)

InChI Key

VVYXODYYBJFRRQ-UHFFFAOYSA-N

SMILES

C1C2=C(C(NC3=CC=CC=C3N2)C4=CC=CC=C4O)C(=O)N1

Canonical SMILES

C1C2=C(C(NC3=CC=CC=C3N2)C4=CC=CC=C4O)C(=O)N1

Origin of Product

United States

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